molecular formula C8H13N3S B6332071 3-Methyl-1-(1,3-thiazol-2-yl)piperazine CAS No. 873075-51-5

3-Methyl-1-(1,3-thiazol-2-yl)piperazine

Cat. No. B6332071
Key on ui cas rn: 873075-51-5
M. Wt: 183.28 g/mol
InChI Key: SBBSBSJOPQYMFO-UHFFFAOYSA-N
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Patent
US07300939B2

Procedure details

30.06 g (300.0 mmol) of 2-methylpiperazine were combined with 4.51 ml (50.0 mmol) of 2-bromothiazole. This mixture was fused and refluxed 5 min. The reaction mixture was cooled and taken up in 10% strength hydrochloric acid and washed with EA. The aqueous phase was set to pH>12 with a 10% strength aq. NaOH solution and then extracted with EA. The organic phase was dried over MgSO4 and conc. in vacuo. There were obtained 8.26 g (45.1 mmol, 90%) of 3-methyl-1-thiazol-2-ylpiperazine.
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.Br[C:9]1[S:10][CH:11]=[CH:12][N:13]=1.Cl>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([C:9]2[S:10][CH:11]=[CH:12][N:13]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
30.06 g
Type
reactant
Smiles
CC1NCCNC1
Step Two
Name
Quantity
4.51 mL
Type
reactant
Smiles
BrC=1SC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with EA
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4 and conc. in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.1 mmol
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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